Product packaging for Inocoterone(Cat. No.:CAS No. 83646-97-3)

Inocoterone

Cat. No.: B1624705
CAS No.: 83646-97-3
M. Wt: 248.36 g/mol
InChI Key: DOTDLCMVUVGSDP-VRKREXBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inocoterone is a steroid-like, nonsteroidal antiandrogen (NSAA) that was developed as a topical medication for the treatment of acne but was never marketed . Its acetate ester, this compound acetate (RU-38882), demonstrated greater antiandrogenic activity and was the subject of clinical investigations . In a multicenter, double-blind clinical trial, a 10% topical solution of this compound showed a modest but statistically significant reduction in inflammatory acne lesions compared to a vehicle over a 16-week period . Mechanistically, this compound acetate is known to function as a weak partial agonist of the androgen receptor, competing with natural androgens for receptor binding and thereby inhibiting the downstream effects that contribute to acne pathogenesis . This profile makes it a valuable reference compound in pharmacological research. Unlike systemic antiandrogens, topical application of this compound acetate was found to have no systemic antiandrogenic effects in clinical settings, highlighting its localized activity . Researchers utilize this compound to study the effects of androgen receptor modulation in the skin and to explore the development of localized antiandrogen therapies. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B1624705 Inocoterone CAS No. 83646-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83646-97-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one

InChI

InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3/t12-,13+,15+,16+/m1/s1

InChI Key

DOTDLCMVUVGSDP-VRKREXBASA-N

SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C

Isomeric SMILES

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C

Canonical SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C

Other CAS No.

83646-97-3

Origin of Product

United States

Preparation Methods

Micelle-Based Drug Delivery Systems for Hydrophobic Agents

Micelle formulations enhance the solubility and bioavailability of poorly water-soluble drugs, a challenge common to many androgen receptor inhibitors. Patent WO2018037310A1 details a method for preparing Enzalutamide micelles, which may serve as a model for similar compounds.

Amphiphilic Block Copolymer Selection

The patent emphasizes the use of amphiphilic block copolymers, such as poloxamers or polyethylene glycol-polycaprolactone (PEG-PCL) derivatives, to encapsulate hydrophobic drugs. These polymers self-assemble into micelles in aqueous environments, with hydrophobic cores solubilizing the drug and hydrophilic shells stabilizing the dispersion.

Film Dispersion Technique

Key steps include:

  • Dissolving Enzalutamide and the copolymer in an organic solvent (e.g., ethanol or acetone).
  • Rotary evaporation to form a drug-polymer film.
  • Hydration with deionized water under ultrasonication to form micelles.
  • Centrifugation to remove unencapsulated drug particles.

This method achieves drug loading capacities exceeding 6% and particle sizes below 200 nm, critical for systemic circulation.

Table 1: Micelle Preparation Parameters for Enzalutamide
Parameter Value/Range
Drug Loading Capacity ≥6%
Particle Size 50–200 nm
Encapsulation Efficiency >90%
Storage Stability 6 months at 4°C

Solvent-Microparticle (SMP) Topical Formulations

Patent US20100029781A1 outlines SMP techniques for drugs like dapsone, which parallel the challenges of formulating hydrophobic androgen inhibitors.

Dual-Phase Drug Delivery

SMP formulations combine dissolved and particulate drug forms to optimize bioavailability:

  • Solvent Selection : Water-miscible organic solvents (e.g., diethyleneglycol monoethyl ether) dissolve the drug.
  • Controlled Precipitation : Adding water precipitates microparticles while maintaining dissolved drug levels.
  • Gelation : Thickeners like carbomers stabilize the dispersion.

For a hypothetical compound like Inocoterone, this method could yield a topical gel with 5% drug loading, partitioned between dissolved and solid phases.

Table 2: SMP Formulation Components and Ratios
Component Concentration Range
Organic Solvent 10–40%
Water 60–90%
Thickener (Carbomer 980) 0.5–2%
Drug (Solid + Dissolved) 0.3–5%

Multi-Step Organic Synthesis of Peptidomimetic Compounds

The synthesis of protease inhibitors in research-solution.com’s Organic Chemistry of Drug Synthesis provides a template for complex heterocyclic structures common to androgen antagonists.

Chiral Auxiliary-Assisted Synthesis

For darunavir, critical steps include:

  • Oxazolidinone Chiral Induction : Ensures stereochemical control during alkylation.
  • Ozonolysis and Reductive Amination : Constructs key amine intermediates.
  • Enzyme-Mediated Resolution : Lipases isolate enantiomerically pure products.

Applying these steps to an androgen inhibitor might involve:

  • Step 1 : Alkylation of a benzofuran precursor.
  • Step 2 : Ozonolytic cleavage to introduce ketone groups.
  • Step 3 : Enzymatic resolution to obtain the active enantiomer.
Table 3: Reaction Conditions for Key Synthetic Steps
Step Reagents/Conditions Yield
Chiral Alkylation LDA, Allyl Iodide, −78°C 75%
Ozonolysis O₃, MeOH/CH₂Cl₂, −70°C 82%
Enzymatic Resolution Immobilized Lipase, pH 7.0 98% ee

Polymorph Control and Crystallization Techniques

The physical form of a drug profoundly impacts its solubility and stability. Patent US20100029781A1 highlights strategies for controlling polymorphism:

Precipitation Parameters

  • Solvent Composition : Ethoxydiglycol/water ratios influence crystal habit.
  • Temperature Gradients : Slow cooling favors stable polymorphs.
  • Seeding : Introducing pre-formed crystals directs crystallization.

For a crystalline androgen inhibitor, optimal conditions might involve:

  • 30% ethoxydiglycol in water.
  • Cooling from 50°C to 25°C at 0.5°C/min.
  • Seed crystals of Form I polymorph.

Scale-Up Challenges in Industrial Production

Transitioning from lab-scale to manufacturing requires addressing:

Micelle Batch Consistency

  • Evaporation Rate Control : Rapid solvent removal causes drug aggregation.
  • Ultrasonication Energy Input : Over-processing disrupts micelle structure.

SMP Precipitation Uniformity

  • Mixing Dynamics : Turbulent flow ensures homogeneous microparticle distribution.
  • Shear Stress Management : High-shear homogenizers reduce particle size but risk drug degradation.

Chemical Reactions Analysis

Inocoterone undergoes various chemical reactions typical of steroid-like compounds:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical Studies

1. Efficacy in Treating Acne

A significant multicenter, double-blind study conducted with 126 male subjects evaluated the efficacy of a 10% topical solution of inocoterone over 16 weeks. The study aimed to assess its impact on inflammatory acne lesions:

  • Study Design : Participants applied the this compound solution twice daily compared to a vehicle solution.
  • Results :
    • By week 12, there was a 24% reduction in inflammatory papules and pustules in the this compound group versus 10% in the control group.
    • By week 16, reductions increased to 26% compared to 13% for the vehicle group.
    • Overall, while this compound showed statistically significant improvements in inflammatory lesions, changes in comedo counts and sebum excretion rates were not significantly different between groups .

Data Table: Clinical Trial Results

Time PointThis compound Group (%)Vehicle Group (%)Statistical Significance
Week 122410p < 0.05
Week 162613p < 0.05

Broader Applications

While acne treatment is the primary focus of research on this compound, its antiandrogenic properties suggest potential applications in other conditions influenced by androgens:

  • Polycystic Ovary Syndrome (PCOS) : Given its role in managing androgen levels, this compound may assist in treating symptoms associated with PCOS.
  • Hirsutism : The compound could be explored as a treatment option for excessive hair growth due to its antiandrogenic effects.

Comparison with Similar Compounds

Mechanism and Structural Comparison
Compound Class Mechanism Molecular Weight (g/mol) Key Structural Features
Inocoterone Non-steroidal antiandrogen AR antagonist (competitive binding) 290.4 Cyclized indole, acetyl/propyl groups
Clascoterone Non-steroidal antiandrogen AR antagonist (cortexolone derivative) 486.6 Steroid backbone with 17α-propionate
Flutamide Non-steroidal antiandrogen AR antagonist (systemic action) 276.2 Nitroaromatic structure
Spironolactone Steroidal antiandrogen AR antagonist, aldosterone antagonist 416.6 Steroid backbone with lactone ring

Key Insights :

  • Structural Diversity: this compound and Clascoterone are both topical AR antagonists but differ in backbone structure (indole vs. steroid) . Flutamide and Spironolactone are systemic agents with distinct safety profiles .
  • Topical vs. Systemic: this compound and Clascoterone avoid systemic side effects (e.g., gynecomastia, hypertension) associated with Flutamide and Spironolactone .
Clinical Efficacy in Acne
Compound Study Population Lesion Reduction (%) Trial Duration Significance vs. Placebo
This compound Males (n=126) 24–26% (inflammatory) 16 weeks p < 0.05
Clascoterone Males/Females 18–30% (total lesions) 12 weeks p < 0.01
Adapalene/BPO Mixed 35–50% (total lesions) 12 weeks p < 0.001

Key Insights :

  • This compound shows moderate efficacy against inflammatory lesions but is less potent than combination therapies like Adapalene/Benzoyl Peroxide (BPO) .
  • Clascoterone, approved as Winlevi®, has broader approval for both sexes but requires longer application for comparable results .

Key Insights :

  • This compound’s favorable safety profile makes it a candidate for long-term use, though it remains investigational .

Biological Activity

Inocoterone, also known as this compound acetate (RU 882), is a nonsteroidal antiandrogen that has garnered attention for its potential therapeutic applications, particularly in the treatment of acne. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and relevant research findings.

This compound functions primarily as an antiandrogen by binding to androgen receptors (AR) in the skin. This binding inhibits the action of androgens, which are hormones that can exacerbate acne by increasing sebum production and promoting inflammation. The compound's antiandrogenic properties make it a candidate for treating conditions influenced by androgens, such as acne vulgaris.

Clinical Efficacy

A pivotal study conducted on 126 male subjects with facial acne evaluated the efficacy of a 10% topical solution of this compound over a 16-week period. The study was designed as a double-blind, multicenter trial comparing this compound with a vehicle solution. The primary outcome was the reduction in inflammatory acne lesions.

Results Summary

Time PointThis compound Group Reduction (%)Vehicle Group Reduction (%)Statistical Significance
Week 1224%10%p < 0.05
Week 1626%13%p < 0.05

The results indicated that subjects treated with this compound experienced a statistically significant reduction in inflammatory papules and pustules compared to those receiving the vehicle solution. By week 12, the this compound group showed a 24% reduction in lesions, which increased to 26% by week 16. Notably, there were no serious adverse reactions reported during the study, highlighting the safety profile of this compound in this context .

Case Studies and Additional Findings

Further investigations into the biological activity of this compound have provided insights into its broader implications for skin health. For instance:

  • Anti-inflammatory Effects : this compound may reduce inflammatory markers associated with acne. Research suggests that it dampens inflammatory responses by modulating cytokine levels, particularly TNFα, which plays a critical role in acne pathogenesis .
  • Sebum Production : Although global assessments of sebum excretion rates did not show significant differences between treatment groups in clinical trials, other studies indicate that antiandrogens like this compound may indirectly influence sebocyte activity through AR suppression .

Comparative Analysis with Other Treatments

This compound's efficacy can be compared with other common treatments for acne:

Treatment TypeMechanismEfficacySide Effects
This compoundNonsteroidal antiandrogenModest reduction (26%)Minimal adverse effects
Oral IsotretinoinVitamin A derivativeSignificant reductionSevere side effects
Topical RetinoidsKeratolyticModerate reductionSkin irritation
Antibiotics (e.g., Doxycycline)AntibacterialModerate reductionGastrointestinal issues

This compound presents a unique profile as it offers antiandrogenic benefits without some of the more severe side effects associated with systemic therapies like isotretinoin.

Q & A

Q. What experimental protocols are recommended for assessing Inocoterone’s efficacy in pre-clinical models?

To evaluate efficacy, use standardized in vitro assays (e.g., receptor binding affinity, enzyme inhibition) followed by in vivo studies in disease-relevant animal models. Ensure dose-response curves are generated with at least three dosage levels, including a vehicle control. Endpoints should align with the compound’s hypothesized mechanism of action (e.g., biomarker quantification, histopathological analysis). Reproducibility requires detailed documentation of experimental conditions (temperature, solvent, administration route) .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?

Adopt a phased approach:

  • Phase 1: Determine the maximum tolerated dose (MTD) via acute toxicity studies in rodents, monitoring organ-specific biomarkers (e.g., liver enzymes, renal function).
  • Phase 2: Conduct sub-chronic dosing (14–28 days) to identify no-observed-adverse-effect levels (NOAEL). Use pharmacokinetic profiling to correlate plasma concentrations with toxicity markers. Reference OECD Guidelines for chemical testing to ensure regulatory alignment .

Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data?

Apply non-compartmental analysis (NCA) for parameters like AUC, Cmax, and half-life. For complex metabolic pathways, use compartmental modeling (e.g., two-compartment model) in software such as Phoenix WinNonlin. Ensure power analysis is performed during study design to validate sample size .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Step 1: Conduct a systematic review of existing literature to categorize discrepancies (e.g., assay variability, model organism differences).
  • Step 2: Replicate key experiments under controlled conditions, standardizing variables like cell lines, buffer composition, and detection methods.
  • Step 3: Use orthogonal assays (e.g., CRISPR knockouts, structural biology) to validate target engagement. Contradictions may arise from off-target effects or context-dependent signaling, necessitating pathway enrichment analysis .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Prioritize nodes with high betweenness centrality in interaction networks to identify key pathways. Validate findings via siRNA knockdown or chemical probes in in vitro models .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

  • Quality Control: Implement HPLC-PDA and NMR to verify purity (>98%) and structural consistency.
  • Standardization: Use a single synthetic route with documented intermediates.
  • Blinding: Ensure compound aliquots are coded to prevent observer bias in efficacy/toxicity assessments. Report lot numbers and characterization data in supplementary materials .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are suitable for structuring hypotheses about this compound’s therapeutic potential?

  • PICO Framework: Define P opulation (e.g., murine models of X disease), I ntervention (this compound dosage), C omparison (standard therapy), and O utcome (survival rate, tumor volume).
  • FINER Criteria: Ensure hypotheses are F easible (resources available), I nteresting (addresses knowledge gaps), N ovel (mechanistically distinct from existing drugs), E thical (animal welfare compliance), and R elevant (translational potential) .

Q. What steps ensure rigorous peer review of this compound-related manuscripts?

  • Data Transparency: Share raw datasets (e.g., RNA-seq reads, chromatograms) in repositories like GEO or Zenodo.
  • Reproducibility Checklist: Include detailed methods (equipment models, software versions) and negative controls.
  • Conflict Disclosure: Declare funding sources and intellectual property ties .

Data Contradiction & Validation

Q. How can researchers differentiate between artifacts and true biological effects in this compound studies?

  • Artifact Detection: Include vehicle controls, use isogenic cell lines, and repeat experiments across independent labs.
  • Validation: Cross-verify findings with orthogonal techniques (e.g., Western blot for proteomics data). Statistical outliers should be re-tested, not excluded without justification .

Q. What meta-analysis approaches are robust for synthesizing fragmented this compound data across publications?

Use random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s test. Subgroup analyses (e.g., in vitro vs. in vivo) can identify context-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.